molecular formula C12H9F3N2O B2876812 2-(4-(Trifluoromethyl)phenoxy)pyridin-3-amine CAS No. 1038359-73-7

2-(4-(Trifluoromethyl)phenoxy)pyridin-3-amine

Cat. No. B2876812
CAS RN: 1038359-73-7
M. Wt: 254.212
InChI Key: WENZXZXCFDGARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Trifluoromethyl)phenoxy)pyridin-3-amine is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Pharmaceutical Research: Drug Synthesis

2-(4-(Trifluoromethyl)phenoxy)pyridin-3-amine: is a valuable compound in pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its structure allows for the introduction of the trifluoromethyl group into new drug molecules, which can significantly alter the pharmacokinetic and pharmacodynamic properties of these drugs . For example, it has been used in the synthesis of naporafenib, a RAF inhibitor for the treatment of RAF-driven cancers .

Medicinal Chemistry: Ligand Design

In medicinal chemistry, this compound serves as a precursor for designing pyridine-based ligands. These ligands are crucial for stabilizing hypervalent iodine, which is widely applied in various synthetic transformations . The ligands can also be tailored to improve the selectivity and potency of therapeutic agents targeting specific biological pathways.

Biochemistry: Enzyme Inhibition Studies

The compound’s ability to interact with enzymes makes it a candidate for enzyme inhibition studies. It can be used to develop inhibitors against specific enzymes involved in disease pathways, such as NS5B, which is a target for Hepatitis C treatment .

Organic Synthesis: Building Block

As a fluorinated building block, 2-(4-(Trifluoromethyl)phenoxy)pyridin-3-amine is used in organic synthesis to introduce fluorine atoms into complex molecules. The presence of fluorine can enhance the stability and reactivity of these molecules, making them suitable for a wide range of applications .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)8-3-5-9(6-4-8)18-11-10(16)2-1-7-17-11/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENZXZXCFDGARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethyl)phenoxy)pyridin-3-amine

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